molecular formula C16H17FN6O3 B10858040 Atinvicitinib CAS No. 2169273-59-8

Atinvicitinib

Cat. No.: B10858040
CAS No.: 2169273-59-8
M. Wt: 360.34 g/mol
InChI Key: PRQMBGDYXWVEHE-SKDRFNHKSA-N
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Chemical Reactions Analysis

Types of Reactions: ATINVICITINIB undergoes several types of chemical reactions, including:

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the pyrazole ring and the attached functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include DMSO, PEG300, and Tween-80. These reagents help in dissolving the compound and facilitating various chemical reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Detailed information on the products is not extensively available.

Scientific Research Applications

ATINVICITINIB has several potential scientific research applications, including:

Mechanism of Action

The mechanism of action of ATINVICITINIB involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammatory processes. Detailed information on the exact molecular targets and pathways is not fully available .

Similar Compounds:

Uniqueness: Unlike other similar compounds, it has a distinct pyrazole ring and functional groups that contribute to its unique properties and potential therapeutic effects .

Properties

2169273-59-8

Molecular Formula

C16H17FN6O3

Molecular Weight

360.34 g/mol

IUPAC Name

1-[(3R,4S)-4-cyanooxan-3-yl]-3-[(2-fluoro-6-methoxypyridin-4-yl)amino]pyrazole-4-carboxamide

InChI

InChI=1S/C16H17FN6O3/c1-25-14-5-10(4-13(17)21-14)20-16-11(15(19)24)7-23(22-16)12-8-26-3-2-9(12)6-18/h4-5,7,9,12H,2-3,8H2,1H3,(H2,19,24)(H,20,21,22)/t9-,12+/m1/s1

InChI Key

PRQMBGDYXWVEHE-SKDRFNHKSA-N

Isomeric SMILES

COC1=NC(=CC(=C1)NC2=NN(C=C2C(=O)N)[C@H]3COCC[C@@H]3C#N)F

Canonical SMILES

COC1=NC(=CC(=C1)NC2=NN(C=C2C(=O)N)C3COCCC3C#N)F

Origin of Product

United States

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